molecular formula C12H17N3 B13283698 N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13283698
M. Wt: 203.28 g/mol
InChI Key: WWRJZSGRADKFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{bicyclo[221]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Chemical Reactions Analysis

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of N-{bicyclo[22

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H17N3/c1-15-8-12(7-14-15)13-6-11-5-9-2-3-10(11)4-9/h2-3,7-11,13H,4-6H2,1H3

InChI Key

WWRJZSGRADKFCO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2CC3CC2C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.